
2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile
Übersicht
Beschreibung
2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile (BMPPMPN) is an organic compound with a wide range of applications in scientific research. BMPPMPN is a useful tool for organic synthesis and can also be used to study the mechanism of action of various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Phenanthrene Synthesis : A study by Matsumoto, Ilies, and Nakamura (2011) demonstrates the use of a related compound in the [4+2] benzannulation reaction with alkynes, yielding phenanthrenes. This reaction is notable for its tolerance of sensitive functional groups, including bromide, showcasing the compound's versatility in synthesizing complex polycyclic aromatic hydrocarbons (Matsumoto, Ilies, & Nakamura, 2011).
Intermediate in PI3K/mTOR Inhibitors : Lei et al. (2015) reported on the synthesis of a closely related compound as a crucial intermediate in the production of PI3K/mTOR inhibitors. This highlights the compound's role in the development of targeted therapies for diseases, emphasizing its importance in medicinal chemistry (Lei et al., 2015).
Photochemistry of Analog Compounds : The solution and solid-state photochemistry of related compounds, as discussed by Liang et al. (1994), provide insights into the behavior of such molecules under irradiation. This study is significant for understanding the photostability and photoreactivity of materials useful in photochemical applications (Liang et al., 1994).
Material Science and Luminescence
Luminescent Materials : Research on heteroleptic tridentate ruthenium(II) complexes involving closely related compounds has shed light on their potential for creating luminescent materials. Such studies are pivotal for developing new materials for electronic and photonic applications, indicating the broader implications of these compounds in material science (Bhaumik et al., 2010).
Fluorescent Polystyrene Preparation : Zhou et al. (2014) utilized a related compound for initiating the atom transfer radical polymerization (ATRP) of styrene, resulting in fluorescent polystyrene. This application underscores the compound's role in polymer science, particularly in creating polymers with specific optical properties (Zhou et al., 2014).
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methylphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-8-6-9(4-5-10(8)12)11(2,3)7-13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUKMMFEPRVVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile | |
CAS RN |
1006390-25-5 | |
| Record name | 2-(4-bromo-3-methylphenyl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)
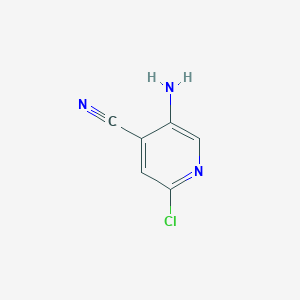

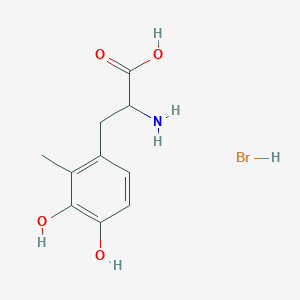
![2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B1528333.png)

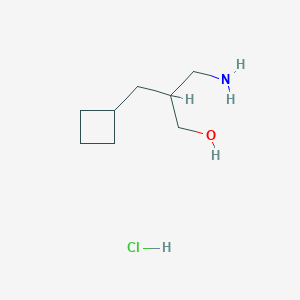

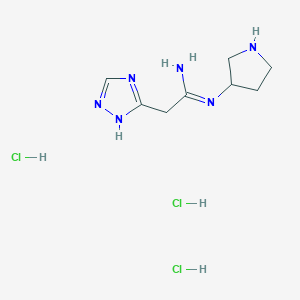

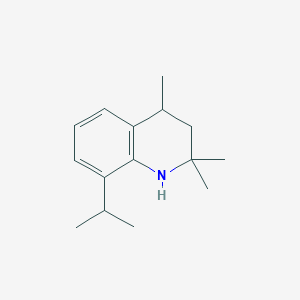
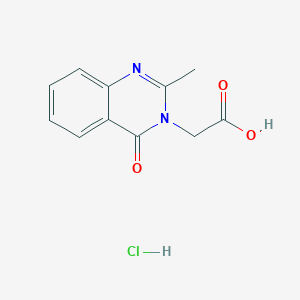

copper(I)](/img/structure/B1528346.png)